molecular formula C10H10ClNO2 B8450237 [2-Chloro-5-(methoxymethoxy)phenyl]acetonitrile

[2-Chloro-5-(methoxymethoxy)phenyl]acetonitrile

Cat. No.: B8450237
M. Wt: 211.64 g/mol
InChI Key: MHSXUYPVEAOFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Chloro-5-(methoxymethoxy)phenyl]acetonitrile is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-[2-chloro-5-(methoxymethoxy)phenyl]acetonitrile

InChI

InChI=1S/C10H10ClNO2/c1-13-7-14-9-2-3-10(11)8(6-9)4-5-12/h2-3,6H,4,7H2,1H3

InChI Key

MHSXUYPVEAOFLC-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-(methoxyethoxy)toluene (5.00 g; 26.8 mmol), N-bromosuccinimide (4.77 g; 26.8 mmol) and 2,2-azobis(isobutyronitrile) (0.09 g; 0.53 mmol) in carbon tetrachloride (25 ml) was refluxed for 2 hours. After air cooling and filtration the precipitate, the filtrate was condensed under reduced pressure. To the residue were added sodium cyanide (2.77 g; 80.4 mol) and anhydrous N,N-dimethylformamide (30 ml). The mixture was stirred at room temperature for 2 hours. Water and ethyl acetate were added to the reaction solution and extracted. The organic layer was washed with brine, dried over anhydrous sodium sulphate, and evaporated under reduced pressure. The residue was purified by column chromatograph on silica gel (hexane:ethyl acetate=6:1→4:1) to give [2-chloro-5-(methoxymethoxy)phenyl]acetonitrile as colorless oil (2.64 g; 47%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobis(isobutyronitrile)
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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